(3,3,3-Trifluoropropanoyl)leucine

Description

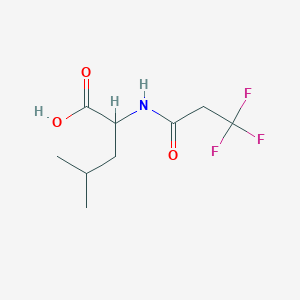

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14F3NO3 |

|---|---|

Molecular Weight |

241.21 g/mol |

IUPAC Name |

4-methyl-2-(3,3,3-trifluoropropanoylamino)pentanoic acid |

InChI |

InChI=1S/C9H14F3NO3/c1-5(2)3-6(8(15)16)13-7(14)4-9(10,11)12/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

BXNBAZJAKYKNIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,3,3 Trifluoropropanoyl Leucine

Strategies for the Synthesis of Trifluoropropanoyl Moieties

The key to synthesizing the target molecule is the preparation of an activated form of 3,3,3-trifluoropropionic acid. This fluorinated carboxylic acid serves as the precursor to the trifluoropropanoyl group.

3,3,3-Trifluoropropionic Acid and its Activated Derivatives: The synthesis of 3,3,3-trifluoropropionic acid (CF₃CH₂COOH) can be achieved through various routes. A common industrial method involves the oxidation of 3,3,3-trifluoropropanol. google.com Once obtained, the carboxylic acid must be "activated" to facilitate acylation. This typically involves converting it into a more reactive derivative, such as an acid chloride or an anhydride (B1165640).

3,3,3-Trifluoropropanoyl Chloride (CF₃CH₂COCl): This highly reactive acyl chloride is a key intermediate. It can be synthesized by chlorinating 3,3,3-trifluoropropionaldehyde using chlorinating agents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). google.com Another route involves treating 3,3,3-trifluoropropionic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comchemicalbook.com The availability of this reagent is crucial for direct acylation reactions. sigmaaldrich.com

3,3,3-Trifluoropropanoic Anhydride ((CF₃CH₂CO)₂O): Symmetrical anhydrides are also potent acylating agents. They can be prepared from the corresponding carboxylic acid, for example, by dehydration or by reacting the acid with a suitable activating agent like trifluoromethanesulfonic anhydride. orgsyn.org While specific synthesis details for 3,3,3-trifluoropropanoic anhydride are less common in literature, its analogue, trifluoroacetic anhydride (TFAA), is widely used and synthesized by similar principles. sigmaaldrich.com

These activated moieties provide the electrophilic carbonyl group necessary for the subsequent reaction with leucine (B10760876).

Methods for the Chemical Acylation of Leucine (e.g., N-Acylation)

The formation of the amide bond in (3,3,3-Trifluoropropanoyl)leucine is an N-acylation reaction. This can be accomplished through both classical and modern synthetic methods, drawing heavily from the field of peptide synthesis. libretexts.org

Classical methods typically involve the direct reaction of the amine with a highly reactive carboxylic acid derivative, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct (e.g., HCl).

Using Acyl Chlorides: The Schotten-Baumann reaction is a prime example. Leucine, dissolved in an aqueous alkaline solution (like NaOH), is treated with 3,3,3-trifluoropropanoyl chloride. The base neutralizes the generated HCl and keeps the amino group deprotonated and nucleophilic.

Using Anhydrides: Reacting leucine with 3,3,3-trifluoropropanoic anhydride is another effective method. This reaction is often performed in an aprotic solvent with a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the carboxylic acid byproduct. This approach is analogous to the widespread use of trifluoroacetic anhydride (TFAA) for the N-trifluoroacetylation of amino acids for analytical purposes. sigmaaldrich.com

Modern approaches prioritize milder conditions, higher yields, and suppression of side reactions, particularly racemization. These methods employ coupling reagents that activate the carboxylic acid in situ.

Protecting Groups: To prevent unwanted side reactions, such as the self-polymerization of leucine or reaction at its carboxyl group, protecting groups are essential. wikipedia.orgorganic-chemistry.org

Carboxyl Protection: The carboxylic acid group of leucine is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) prior to acylation. libretexts.org This is easily achieved using standard esterification methods.

Amino Protection (for other contexts): While the amino group is the target for acylation here, in more complex syntheses, it might be protected with groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). libretexts.orgtcichemicals.com

Coupling Reagents: These reagents generate a highly reactive acyl-intermediate that readily reacts with the amine. This avoids the need to pre-synthesize and isolate harsh acyl chlorides or anhydrides.

| Coupling Reagent | Name | Mechanism |

| DCC | N,N'-Dicyclohexylcarbodiimide | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive acyl-activated ester, known for high efficiency and low racemization. |

| (o-CF₃PhO)₃P | Tris(2-trifluoromethylphenyl)phosphite | A newer reagent that activates the amine component rather than the carboxylic acid. rsc.org |

The general procedure involves mixing leucine (with its carboxyl group protected), 3,3,3-trifluoropropionic acid, a coupling reagent, and a non-nucleophilic base in an appropriate aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). After the reaction, the protecting group on the carboxyl end is removed (deprotected) to yield the final product. libretexts.org

Chiral Synthesis and Enantiomeric Purity of this compound

Leucine is a chiral amino acid, and preserving its stereochemical integrity (typically as the L-enantiomer) during synthesis is critical. wikipedia.org The primary risk is the racemization of the α-carbon, which can be promoted by harsh basic or acidic conditions and certain activation methods.

Strategies for Maintaining Chirality:

Mild Reaction Conditions: Using modern coupling reagents like HATU at low temperatures significantly minimizes the risk of racemization.

Starting Material: The synthesis almost invariably starts with an enantiomerically pure form of leucine (e.g., L-leucine or D-leucine).

Avoidance of Strong Bases: The use of sterically hindered, non-nucleophilic bases helps prevent the deprotonation of the α-carbon.

Analysis of Enantiomeric Purity: After synthesis, it is essential to verify the enantiomeric purity of the product. This is typically done by converting the N-acylated amino acid into a volatile derivative and analyzing it using chiral gas chromatography (GC). nih.govcat-online.com

Derivatization for GC Analysis: The carboxylic acid group is esterified (e.g., to a methyl or propyl ester). The resulting N-(3,3,3-trifluoropropanoyl)leucine ester is now volatile enough for GC analysis.

Chiral GC-MS: The derivatized sample is injected into a gas chromatograph equipped with a chiral stationary phase column (e.g., Chirasil-L-Val). nih.gov This column selectively interacts differently with the L- and D-enantiomers, causing them to separate and elute at different times. Mass spectrometry (MS) is used for detection, providing both quantification and structural confirmation. nih.gov This method allows for the precise determination of the enantiomeric excess (ee). nih.govcat-online.com

Derivatization of this compound for Enhanced Biological Activity or Specific Research Applications

The structure of this compound can be further modified to fine-tune its properties. Acylation itself is a form of derivatization that significantly alters the parent amino acid's characteristics. For instance, the N-acetylation of leucine changes its cellular uptake mechanism from an amino acid transporter to anion transporters. nih.gov The introduction of the trifluoropropanoyl group is expected to increase lipophilicity and potentially alter metabolic stability due to the strong carbon-fluorine bonds.

Further derivatization can occur at the two main functional groups not involved in the core amide bond: the C-terminal carboxylic acid and the leucine side-chain.

C-terminal Modification: The carboxylic acid can be converted into esters, amides, or thioesters to modulate solubility, membrane permeability, and pharmacokinetic properties. For example, coupling it with other amino acids or amines can create novel dipeptides or other conjugates.

Radio-labeling: For research applications in drug metabolism or as imaging agents, isotopic labels (e.g., ¹³C, ¹⁴C, or ³H) can be incorporated into the molecule during synthesis.

The isobutyl side chain of the leucine residue offers another site for chemical modification, although this is generally more complex than C-terminal modification. wikipedia.org Such modifications can influence the molecule's steric profile, hydrophobicity, and interaction with biological targets.

Potential Side-Chain Modifications:

Hydroxylation: Introducing a hydroxyl group onto the side chain would increase polarity and provide a new site for hydrogen bonding or further derivatization (e.g., glycosylation or phosphorylation).

Halogenation: Further fluorination or chlorination of the side chain could enhance lipophilicity and binding interactions.

Alkylation/Arylation: Adding larger groups to the side chain can be used to probe steric requirements in binding pockets.

These modifications often require complex, multi-step synthetic routes, potentially starting from a modified leucine precursor before the N-acylation step. Computational studies on related N-acetyl-leucine dipeptide mimetics show that the side-chain conformation is dynamic and can be influenced by its chemical environment, suggesting that modifications could lock the side chain into specific, biologically active conformations. yale.edu

Biochemical and Enzymatic Interactions of 3,3,3 Trifluoropropanoyl Leucine

Impact on Branched-Chain Amino Acid Catabolism Enzymes

Branched-Chain Amino Acid Aminotransferase (BCAT) Interaction

There is no available research data on the interaction between (3,3,3-Trifluoropropanoyl)leucine and Branched-Chain Amino Acid Aminotransferase (BCAT).

Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex Modulation

There is no available research data on the modulation of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex by this compound.

Molecular and Cellular Mechanisms of Action for 3,3,3 Trifluoropropanoyl Leucine

Modulation of Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling Pathway by (3,3,3-Trifluoropropanoyl)leucine

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. nih.govresearchgate.net Its activity is finely tuned by a variety of upstream stimuli, including growth factors and amino acids. nih.govresearchgate.net Leucine (B10760876) is a particularly potent activator of the mTORC1 pathway, and it is hypothesized that this compound shares this capability, potentially with altered potency or duration of action.

The activation of mTORC1 by amino acids is a complex process that involves the translocation of mTORC1 to the lysosomal surface. youtube.com This process is mediated by the Rag GTPases, which are heterodimers composed of RagA or RagB bound to RagC or RagD. youtube.comresearchgate.net Amino acid sufficiency, particularly of leucine, promotes a state where RagA/B is GTP-bound and RagC/D is GDP-bound, which allows the Rag heterodimer to recruit mTORC1 to the lysosome. researchgate.netnih.gov

Several proteins have been identified as potential leucine sensors that modulate the activity of the Rag GTPases. These include:

Leucyl-tRNA Synthetase (LRS): Beyond its canonical role in protein synthesis, LRS has been shown to function as a direct sensor of intracellular leucine. youtube.comnih.gov In the presence of leucine, LRS interacts with the RagD GTPase, promoting the active conformation of the Rag heterodimer and subsequent mTORC1 activation. youtube.comnih.gov

Sestrin2: This protein has been identified as a cytosolic leucine sensor. nih.gov Leucine binding to Sestrin2 disrupts its interaction with GATOR2, an inhibitor of the GATOR1 complex which has GAP activity towards RagA/B. This ultimately leads to the activation of mTORC1. nih.gov

The trifluoropropanoyl modification on leucine in this compound may influence its interaction with these upstream sensors, thereby modulating the activation of the mTORC1 pathway.

Once activated, mTORC1 phosphorylates a number of downstream effectors to promote protein synthesis. Key substrates include:

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. nih.gov Activated S6K1 then phosphorylates several targets, including ribosomal protein S6, which enhances the translation of specific mRNAs. nih.gov

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E). nih.gov This allows eIF4E to participate in the formation of the eIF4F complex, a critical step in the initiation of cap-dependent translation. nih.gov

Studies on leucine have demonstrated its ability to increase the phosphorylation of mTORC1 pathway proteins, an effect that is not observed in MAPK signaling pathways. nih.gov It is plausible that this compound would similarly enhance the phosphorylation of S6K1 and 4E-BP1, thereby stimulating muscle protein synthesis. Resistance exercise has been shown to enhance the long-term sensitivity of mTORC1 to leucine, a phenomenon that may also apply to its trifluoropropanoyl derivative.

Interactive Data Table: Key Proteins in the mTORC1 Signaling Pathway

| Protein | Function in mTORC1 Pathway | Potential Modulation by this compound |

|---|---|---|

| mTORC1 | Central kinase complex integrating nutrient and growth factor signals. | Direct or indirect activation. |

| Rag GTPases | Mediate amino acid-induced translocation of mTORC1 to the lysosome. | Altered GTP/GDP loading state. |

| LRS | Leucine sensor that activates RagD. | Modified binding affinity and activation. |

| Sestrin2 | Cytosolic leucine sensor that regulates GATOR2. | Altered binding and downstream signaling. |

| S6K1 | Downstream effector promoting translation of specific mRNAs. | Increased phosphorylation and activity. |

| 4E-BP1 | Downstream effector that inhibits translation initiation when unphosphorylated. | Increased phosphorylation, releasing inhibition of eIF4E. |

Effects on Protein Degradation Pathways by this compound

In addition to promoting protein synthesis, leucine and its metabolites have been shown to inhibit protein degradation pathways. This dual action contributes to a net anabolic effect in tissues like skeletal muscle. The primary pathways for protein degradation in eukaryotic cells are the ubiquitin-proteasome system and the autophagy-lysosome pathway.

The ubiquitin-proteasome system is responsible for the degradation of most short-lived and regulatory proteins. Proteins are targeted for degradation by the covalent attachment of a polyubiquitin (B1169507) chain, a process mediated by a cascade of enzymes (E1, E2, and E3). The polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

Studies on leucine have indicated that it can suppress myofibrillar proteolysis by down-regulating the expression of components of the ubiquitin-proteasome pathway. Specifically, leucine has been shown to decrease the mRNA levels of ubiquitin and the proteasome C2 subunit. Furthermore, the essential amino acid leucine, along with proteasome inhibitors like MG132, has been found to attenuate cigarette smoke-induced muscle catabolism, highlighting its anti-catabolic properties. It is hypothesized that this compound may exert similar inhibitory effects on the ubiquitin-proteasome system.

The autophagy-lysosome pathway is a catabolic process that involves the sequestration of cytoplasmic components, including organelles and long-lived proteins, into double-membraned vesicles called autophagosomes. nih.gov These autophagosomes then fuse with lysosomes, and their contents are degraded by lysosomal hydrolases. nih.gov

The mTORC1 pathway is a key negative regulator of autophagy. nih.gov When mTORC1 is active, it phosphorylates and inhibits proteins required for the initiation of autophagy, such as ULK1. nih.gov Given that this compound is expected to activate mTORC1, it would consequently lead to the inhibition of autophagy. Leucine itself has been shown to inhibit autophagy, and this effect is mediated, at least in part, through the activation of mTORC1. nih.gov

Interactive Data Table: Effects on Protein Degradation Pathways

| Pathway | Key Components | Effect of Leucine (and likely this compound) |

|---|---|---|

| Ubiquitin-Proteasome System | Ubiquitin, E1, E2, E3 ligases, 26S Proteasome | Down-regulation of ubiquitin and proteasome subunit expression, leading to decreased protein degradation. |

| Autophagy-Lysosome Pathway | Autophagosomes, Lysosomes, ULK1 | Inhibition of autophagy initiation through mTORC1-mediated phosphorylation of ULK1. |

Influence on Cellular Amino Acid Transport Systems by this compound

The cellular uptake of amino acids is mediated by a variety of amino acid transport systems. Leucine is transported into cells by systems such as the L-type amino acid transporter 1 (LAT1). The availability of extracellular amino acids can regulate the expression and activity of these transporters.

For instance, starvation for leucine has been shown to increase the activity of transport system L in CHO-K1 cells, suggesting a feedback mechanism to enhance leucine uptake when it is scarce. Conversely, studies in porcine jejunal epithelial cells have demonstrated that leucine can up-regulate the expression of the amino acid transporter ASCT2 through the PI3K/Akt/mTOR and ERK signaling pathways.

The structural modification in this compound could affect its recognition and transport by these systems. It might act as a competitive inhibitor or a substrate with different affinity for transporters like the bacterial leucine transporter (LeuT), which serves as a model for human neurotransmitter transporters. Further research is needed to elucidate the specific interactions of this compound with various amino acid transporters and how it might influence the cellular amino acid pool.

Interaction with L-type Amino Acid Transporters (LATs)

L-type Amino Acid Transporters (LATs) are a family of sodium-independent transporters that facilitate the movement of large, neutral amino acids, such as leucine, across cell membranes. researchgate.netnih.gov The LAT family, particularly LAT1 (SLC7A5), is crucial for supplying essential amino acids to cells and is often overexpressed in cancer cells to meet their high metabolic demands. nih.gov

The substrate recognition by LAT1 is highly specific. It requires a free α-amino group and a free α-carboxyl group on the amino acid. nih.gov This requirement is critical for the binding and subsequent translocation of the substrate. Any modification to these functional groups can significantly alter the interaction with the transporter.

In the case of this compound, the α-amino group of the leucine is acylated. This chemical modification effectively removes the free amino group that is essential for recognition by LATs. Research on the closely related compound, N-acetyl-leucine, has demonstrated that the acetylation of the amino group completely abolishes its transport by LAT1. nih.govnih.gov Instead, N-acetyl-leucine is recognized and transported by other carriers, such as organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1). nih.govnih.gov

Given these findings, it is highly probable that this compound is not a substrate for LATs. The bulky and electron-withdrawing trifluoropropanoyl group at the N-terminus would prevent the necessary interactions within the LAT1 binding pocket. While it is unlikely to be transported, the possibility of it acting as an inhibitor cannot be entirely ruled out without specific experimental data. Some modified amino acids have been shown to inhibit LAT1 without being transported themselves. researchgate.net

Table 1: Interaction of Leucine and its N-Acylated Analog with LAT1

| Compound | N-terminal Modification | Interaction with LAT1 | Reference |

| L-Leucine | None (free amino group) | Substrate | researchgate.netnih.gov |

| N-acetyl-L-leucine | Acetyl group | Not a substrate; switches to OATs and MCT1 | nih.govnih.gov |

| This compound | 3,3,3-Trifluoropropanoyl group | Predicted not to be a substrate | Inferred from nih.govnih.gov |

Interaction with Sodium-Coupled Neutral Amino Acid Transporters (SNATs)

Sodium-Coupled Neutral Amino Acid Transporters (SNATs), also known as System A and System N transporters, are a family of solute carriers (SLC38 family) that mediate the transport of small, neutral amino acids. nih.govnih.govfrontiersin.org Unlike LATs, their activity is dependent on the sodium gradient across the cell membrane. nih.gov

SNATs, such as SNAT1 (SLC38A1) and SNAT2 (SLC38A2), primarily transport amino acids with short, unbranched side chains like alanine, serine, and glutamine. nih.gov While leucine is not a primary substrate for most SNATs, the structural requirements for substrate binding are informative. Studies on SNAT2 have indicated that a positive charge on the nitrogen atom of the amino acid is an important factor for recognition by the transporter. sdu.dk While modifications to the C-terminus are sometimes tolerated, the integrity of the amino group is more critical. For instance, N-methylation of amino acids is a characteristic that is tolerated by System A transporters. frontiersin.orgnih.gov

However, the N-acylation in this compound neutralizes the positive charge of the amino group and introduces a significantly larger, sterically hindering group. This modification would likely prevent the compound from effectively binding to the substrate recognition site of SNATs. Therefore, it is improbable that this compound is a substrate for any of the SNAT family members.

Table 2: Substrate Characteristics for SNATs

| Transporter Family | Key Substrate Features | Interaction with N-Acylated Amino Acids | Reference |

| SNATs (System A) | Small, neutral amino acids; tolerates N-methylation | N-acylation likely prevents binding due to loss of positive charge and steric hindrance | frontiersin.orgnih.govsdu.dk |

Potential for Passive Diffusion Mechanisms

Passive diffusion is a mechanism of transport across the cell membrane that does not involve a transporter protein and is driven by the concentration gradient of the molecule. nih.gov The rate of passive diffusion is largely dependent on the physicochemical properties of the molecule, particularly its lipophilicity, size, and charge. nih.gov Small, uncharged, and lipophilic molecules tend to diffuse more readily across the hydrophobic lipid bilayer of the cell membrane.

The modification of leucine with a 3,3,3-trifluoropropanoyl group is expected to significantly increase its lipophilicity. The trifluoromethyl group (-CF3) is known to be highly lipophilic. This increased lipophilicity would theoretically enhance the ability of this compound to partition into the lipid membrane, a key step in passive diffusion.

Studies on other N-acylated amino acids have shown that they can be cell-permeable. nih.gov The combination of increased lipophilicity from the trifluoromethyl group and the neutralization of charge through N-acylation strongly suggests that this compound has the potential for significant transport across the cell membrane via passive diffusion. The exact rate of this diffusion would depend on the specific partition coefficient of the molecule and the properties of the particular cell membrane.

Table 3: Factors Influencing Passive Diffusion of this compound

| Structural Feature | Effect on Physicochemical Property | Impact on Passive Diffusion |

| (3,3,3-Trifluoropropanoyl) group | Increases lipophilicity | Enhances partitioning into the lipid bilayer, favoring diffusion |

| N-acylation | Neutralizes the zwitterionic charge of leucine | Reduces the energy barrier for crossing the hydrophobic membrane core |

| Overall Molecule | Remains relatively small | Size is unlikely to be a major limiting factor for diffusion |

Preclinical Biological Investigations of 3,3,3 Trifluoropropanoyl Leucine

In Vitro Cellular Models for Studying (3,3,3-Trifluoropropanoyl)leucine's Effects

There are no publicly available studies that have utilized in vitro cellular models to investigate the biological effects of this compound. Therefore, no data can be provided for the following subsections.

Cell Proliferation and Apoptosis Assays

No research has been published detailing the impact of this compound on cell proliferation or apoptosis in any cell line.

Gene Expression and Proteomic Analysis

There are no available studies that have performed gene expression or proteomic analyses to determine the molecular changes induced by this compound in cellular models.

Metabolic Reprogramming in Cell Cultures

No data exists in the public domain regarding the potential for this compound to induce metabolic reprogramming in cultured cells.

In Vivo Animal Models for Mechanistic Studies of this compound

There is no evidence in the scientific literature of in vivo studies in animal models to elucidate the mechanisms of action of this compound. As such, the following subsections cannot be addressed.

Pharmacodynamic Studies (Non-Clinical)

No non-clinical pharmacodynamic studies of this compound have been reported.

Impact on Protein Turnover in Specific Tissues (e.g., Skeletal Muscle, Liver)

There are no published findings on the effect of this compound on protein turnover in any tissue, including skeletal muscle or liver.

Exploration in Disease Models (e.g., Cancer Cachexia, Acute Myeloid Leukemia)

The modification of amino acids, such as leucine (B10760876), is a strategy employed in medicinal chemistry to enhance therapeutic properties. Fluorination, in particular, can alter a molecule's stability, hydrophobicity, and biological activity. nih.govnih.gov The following sections detail preclinical findings for leucine and its derivatives in relevant disease models.

Cancer Cachexia:

Cancer cachexia is a multifactorial wasting syndrome characterized by the loss of skeletal muscle and fat mass. nih.gov Leucine has been extensively studied as a potential intervention due to its role in promoting protein synthesis and inhibiting protein degradation, primarily through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.govnih.gov

Preclinical studies in tumor-bearing animal models have shown that supplementation with leucine or a leucine-rich diet can help attenuate the symptoms of cachexia. For instance, in Walker-256 tumor-bearing rats, a leucine-rich diet was observed to reduce the loss of lean body mass and decrease the expression of key proteins involved in muscle degradation, such as MuRF-1. nih.gov However, the results are not always consistent and can be influenced by the cancer model and experimental design. nih.gov The introduction of a trifluoropropanoyl group to leucine could potentially modify its metabolic stability and interaction with cellular targets, but specific research is needed.

Acute Myeloid Leukemia (AML):

Metabolic reprogramming is a hallmark of cancer, and many malignancies, including AML, exhibit a strong dependence on specific amino acids like leucine. researchgate.netgsconlinepress.com This dependency creates a therapeutic window for targeting leucine metabolism. Preclinical research indicates that AML cells have dysregulated leucine metabolism and that leucine deprivation can inhibit the proliferation of leukemic cells. researchgate.net

Leucine transport into cells is critical for activating the mTOR pathway, which is constitutively active in many myeloid leukemias. frontiersin.org Potent and selective inhibitors of the leucine transporter LAT1 have shown anti-leukemic properties in preclinical models. frontiersin.org Furthermore, a novel self-assembled leucine polymer, designed to release leucine and activate mTOR, was developed to inhibit autophagy—a survival mechanism for cancer cells. When combined with the chemotherapeutic drug doxorubicin, this leucine polymer enhanced the killing of AML cells and leukemic stem cells in mouse models. nih.govnih.gov These findings suggest that modifying leucine, potentially through fluorination, could be a strategy to develop novel AML therapies. researchgate.net

| Disease Model | Leucine-Based Intervention | Key Preclinical Findings | Reference(s) |

| Cancer Cachexia | Leucine-rich diet | Attenuated loss of lean body mass and muscle mass in tumor-bearing rats. Decreased expression of muscle degradation markers (e.g., MuRF-1). | nih.gov |

| Acute Myeloid Leukemia (AML) | Leucine deprivation | Inhibited proliferation and induced cell cycle arrest in AML cell lines. | researchgate.net |

| Acute Myeloid Leukemia (AML) | Self-assembled leucine polymer with Doxorubicin | Activated mTOR to inhibit autophagy, enhancing chemotherapy efficacy and reducing leukemic stem cells in AML mouse models. | nih.govnih.gov |

| Myeloid Malignancies | LAT1 Transporter Inhibitors (e.g., JPH203, BCH) | Inhibited leucine import, slowed the in-vitro growth of AML cell lines, and reduced phosphorylation of mTOR pathway components. | frontiersin.org |

Investigation of this compound and Related Analogs on Specific Biological Processes (excluding clinical)

Regulation of Anabolic and Catabolic Signaling Pathways

Leucine is a key signaling molecule that regulates the balance between anabolic (building up) and catabolic (breaking down) processes, particularly in skeletal muscle. Its primary mechanism of action is the stimulation of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. nih.gov Activation of mTORC1 by leucine leads to the phosphorylation of downstream targets, which ultimately enhances the translation of messenger RNA into protein.

Conversely, leucine has been shown to play a role in suppressing catabolic processes like autophagy, a cellular recycling system that is upregulated during nutrient starvation. nih.gov The anti-catabolic effects are also linked to the mTOR pathway, as mTORC1 activation inhibits the initiation of autophagy.

The incorporation of fluorine into amino acids can significantly influence their biological properties. nih.gov While no specific data exists for this compound, studies on other fluorinated leucine analogs, such as 5,5,5-trifluoroleucine, have been conducted to probe and modify protein structure and stability. nih.gov A trifluoropropanoyl modification could alter the compound's ability to act as a signaling molecule, potentially changing its potency or duration of action on anabolic and catabolic pathways.

| Signaling Pathway | Effect of Leucine/Leucine Analogs | Key Molecular Mediators | Reference(s) |

| Anabolic Signaling | Stimulation of protein synthesis | mTORC1, S6 Kinase 1 (S6K1), 4E-Binding Protein 1 (4E-BP1) | nih.gov |

| Catabolic Signaling | Inhibition of autophagy | mTORC1 | nih.gov |

| Catabolic Signaling | Regulation of proteolysis | Ubiquitin-Proteasome System (e.g., MuRF-1, Atrogin-1) | nih.gov |

Interactions with Immune Responses

The metabolism of amino acids is intrinsically linked to the function of the immune system. T-lymphocytes (T-cells), which are central to adaptive immunity, undergo significant metabolic reprogramming upon activation, requiring a substantial uptake of nutrients like leucine. nih.govnih.gov Leucine is crucial for T-cell activation, proliferation, and differentiation, largely through its ability to activate the mTORC1 pathway. nih.gov

Studies have shown that inadequate leucine levels can lead to impaired immune function, including a reduced ability of lymphocytes to destroy tumor cells. nih.gov This highlights the potential for modulating leucine availability or signaling to influence immune responses in various diseases. For instance, targeting leucine metabolism in T-cells could be a strategy for treating autoimmune disorders or enhancing anti-cancer immunity. nih.gov

The impact of fluorinated leucine derivatives on immune cell function is an area of emerging interest. Given the known effects of fluorination on molecular interactions, a compound like this compound could potentially modulate T-cell activation or cytokine production differently than natural leucine, but this remains to be investigated in preclinical models.

Analytical and Characterization Methodologies for Research on 3,3,3 Trifluoropropanoyl Leucine

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating (3,3,3-Trifluoropropanoyl)leucine from complex mixtures, such as biological matrices or reaction media, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of amino acids and their derivatives. In the case of this compound, the compound itself is a derivatized form of leucine (B10760876). The trifluoropropanoyl group enhances its hydrophobicity compared to native leucine, making it well-suited for Reverse-Phase HPLC (RP-HPLC).

The analysis of amino acids often requires a derivatization step to attach a chromophore or fluorophore, enhancing detection by UV-Visible or fluorescence detectors. chromatographyonline.com Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is a common strategy for native amino acids. nih.gov However, the (3,3,3-Trifluoropropanoyl) group can itself serve as a useful tag for detection, particularly in mass spectrometry.

For HPLC-based separation, a C18 column is typically employed. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The gradient starts with a high aqueous content and progressively increases the organic solvent concentration to elute more hydrophobic compounds like this compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Stationary phase for reverse-phase separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute hydrophobic compounds. |

| Gradient Elution | 5% B to 95% B over 15 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |

| Injection Volume | 1 - 5 µL | The volume of the sample introduced into the system. |

| Detection | UV (210-220 nm) or Mass Spectrometry | Detection of the peptide bond or, more effectively, coupling to MS for mass-based detection. |

Gas Chromatography (GC) is another powerful separation technique, but it requires analytes to be volatile and thermally stable. Amino acids and their acylated derivatives like this compound are generally non-volatile due to their polar carboxyl and amino groups.

Therefore, for GC analysis, an additional derivatization step is typically necessary to increase volatility. scripps.edu This usually involves esterification of the carboxyl group (e.g., with methanol or propanol) and acylation of the amino group if it were not already modified. Since the amino group in this compound is already acylated, only the carboxyl group would need to be esterified. The resulting ester would be significantly more volatile and amenable to GC analysis. While feasible, the multi-step sample preparation makes GC a less direct and more complex option compared to LC-MS for this specific compound.

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for both identification and quantification. It is most powerfully employed when coupled with a chromatographic separation technique.

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative metabolite profiling in complex biological samples. nih.gov This technique allows for the detection and quantification of this compound even at very low concentrations.

In a typical LC-MS/MS workflow, the compound is first separated from other matrix components by HPLC. The eluent from the HPLC column is then directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The first stage of the mass spectrometer (MS1) selects the ion corresponding to the mass of protonated this compound. This selected ion, known as the precursor ion, is then fragmented in a collision cell. The second stage of the mass spectrometer (MS2) analyzes the resulting fragment ions.

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity because it monitors for a specific precursor-to-fragment ion transition, minimizing interference from other compounds in the matrix. nih.govspringernature.com

A significant analytical challenge in amino acid research is distinguishing between isobaric compounds—molecules that have the same nominal mass. The most common example is the differentiation of leucine and isoleucine. nih.gov This challenge persists when these amino acids are derivatized. This compound and (3,3,3-Trifluoropropanoyl)isoleucine are isobaric and often co-elute or have very similar retention times in chromatography.

Tandem mass spectrometry (MS/MS) is crucial for resolving this ambiguity. nih.gov Although the precursor ions of the derivatized leucine and isoleucine isomers have the same mass-to-charge ratio (m/z), their fragmentation patterns upon collision-induced dissociation (CID) can be different. The different branching structure of the side chains (isobutyl for leucine vs. sec-butyl for isoleucine) leads to the formation of characteristic fragment ions. researchgate.net By identifying unique fragment ions or significant differences in the abundance ratios of common fragments, the two isomers can be distinguished and quantified. nih.govresearchgate.net

Table 2: Hypothetical Differentiating MS/MS Fragments for Isobaric Trifluoropropanoyl Amino Acids

| Compound | Precursor Ion (m/z) [M+H]⁺ | Characteristic Fragment Ion (m/z) | Fragment Origin |

| This compound | 242.11 | 86.096 | Loss of the trifluoropropanoyl group and carboxyl group from the leucine side chain. |

| (3,3,3-Trifluoropropanoyl)isoleucine | 242.11 | 69.070 | A different fragmentation pathway due to the sec-butyl side chain structure. |

Note: Specific fragment m/z values are illustrative and depend on the exact MS conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While MS provides mass information, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation. NMR provides detailed information about the chemical environment of specific atoms within a molecule. For a novel compound like this compound, NMR is essential for confirming its synthesized structure.

¹H NMR (Proton NMR) would confirm the presence of the leucine backbone, showing characteristic signals for the protons on the α-carbon, β-carbon, γ-carbon, and the two methyl groups. The coupling patterns between these protons would verify their connectivity.

¹³C NMR (Carbon NMR) would identify all the unique carbon atoms in the molecule, including the carbonyl carbons of the acyl and carboxyl groups, the carbons of the leucine side chain, and the carbon atoms of the trifluoropropanoyl group.

¹⁹F NMR (Fluorine NMR) is particularly useful for this compound. It would show a distinct signal confirming the presence of the -CF₃ group. The chemical shift and coupling (or lack thereof) of this signal would provide information about its electronic environment.

Together, these one- and two-dimensional NMR experiments (like COSY and HSQC) can definitively map out the entire molecular structure, confirming that the trifluoropropanoyl group is attached to the amino group of leucine.

Development of Bioanalytical Assays for Research Samples (e.g., Tissue Homogenates, Cell Lysates)

The quantitative analysis of this compound in complex biological matrices such as tissue homogenates and cell lysates is fundamental to understanding its biochemical role and mechanism of action. The development of robust and sensitive bioanalytical assays is therefore a critical step in preclinical research. These assays must be highly selective to differentiate the analyte from endogenous matrix components and possess sufficient sensitivity to detect physiologically relevant concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these applications due to its superior specificity, sensitivity, and wide dynamic range. uni-muenchen.denih.gov

Sample Preparation Strategies

The primary challenge in analyzing this compound from tissue homogenates and cell lysates is the removal of interfering substances, primarily proteins and lipids, which can suppress the ionization of the target analyte and contaminate the analytical instrumentation.

Tissue Homogenization and Cell Lysis: Tissues are typically homogenized in a suitable buffer to create a uniform suspension. Mechanical disruption methods, such as sonication or the use of a bead beater, are often employed to ensure complete cell lysis and release of intracellular contents. Cell lysates are commonly prepared using specialized lysis buffers containing detergents to solubilize cell membranes.

Protein Precipitation: A straightforward and widely used method for protein removal is protein precipitation (PPT). restek.com This involves the addition of a cold organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid or sulfosalicylic acid, to the sample. rsc.orglabce.com This denatures and precipitates the majority of the proteins, which can then be separated by centrifugation. The resulting supernatant, containing this compound, can be directly injected into the LC-MS/MS system or undergo further cleanup.

Liquid-Liquid Extraction (LLE): Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. onlinepharmacytech.info For this compound, an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether could be used to extract the analyte from the aqueous biological matrix, leaving behind more polar, water-soluble interferents. The organic layer is then evaporated and the residue is reconstituted in a solvent compatible with the LC mobile phase.

Solid-Phase Extraction (SPE): Solid-phase extraction is a highly effective and selective sample cleanup technique. nih.gov It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte of interest while matrix components are washed away. For an N-acylated amino acid like this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be employed. uni-muenchen.de The analyte is first loaded onto the sorbent, interfering components are removed with a wash solution, and the purified analyte is then eluted with a small volume of an appropriate solvent.

A typical SPE workflow would involve:

Conditioning: The sorbent is conditioned with an organic solvent followed by an aqueous solution to prepare it for sample loading.

Loading: The pre-treated sample (e.g., supernatant from protein precipitation) is loaded onto the SPE cartridge.

Washing: The cartridge is washed with a weak solvent to remove residual matrix components.

Elution: The target analyte, this compound, is eluted with a strong organic solvent.

The choice of sample preparation method depends on the required sensitivity, sample throughput, and the complexity of the matrix. For high-throughput analysis, automated protein precipitation or SPE in a 96-well format are often preferred.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Direct analysis of underivatized amino acids and their derivatives by LC-MS/MS is often preferred to avoid lengthy and potentially variable derivatization steps. youtube.com

Chromatographic Separation: Effective chromatographic separation is crucial to resolve this compound from its isomers and other closely related endogenous compounds. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be considered.

Reversed-Phase (RP) Chromatography: This is a common choice where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid to improve peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for polar compounds that are poorly retained on RP columns. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.

Mass Spectrometric Detection: Tandem mass spectrometry, particularly with a triple quadrupole instrument, is operated in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis. nih.govlabce.com This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

For this compound, electrospray ionization (ESI) would be a suitable ionization technique, likely in the positive ion mode, to generate the protonated molecule [M+H]⁺ as the precursor ion. The precursor ion is then fragmented in the collision cell of the mass spectrometer, and a specific, stable fragment ion is selected as the product ion for monitoring. The fragmentation of N-trifluoroacetyl amino acid esters often involves cleavage of the amide bond and fragmentation within the acyl group, providing a basis for predicting the fragmentation of this compound. rsc.org

Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₆,¹⁵N, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response. restek.com The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Assay Validation

A developed bioanalytical method must be rigorously validated to ensure its reliability for research purposes. Key validation parameters, as guided by regulatory principles, include: criver.comjgtps.com

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte. criver.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Hypothetical LC-MS/MS Parameters and Performance

The following tables provide hypothetical, yet scientifically plausible, parameters for a validated LC-MS/MS assay for the quantification of this compound in cell lysates.

Table 1: Hypothesized Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined experimentally (e.g., m/z 242.1 → 112.1) |

| Internal Standard | This compound-¹³C₆,¹⁵N |

| IS MRM Transition | To be determined experimentally (e.g., m/z 249.1 → 112.1) |

Table 2: Representative Bioanalytical Method Validation Data

| Validation Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 85% |

| Matrix Effect | < 15% |

Future Research Directions and Translational Potential of 3,3,3 Trifluoropropanoyl Leucine

Exploration of Novel Target Identification and Validation

A critical first step in elucidating the therapeutic potential of a novel compound like (3,3,3-Trifluoropropanoyl)leucine is the identification and validation of its molecular targets. Modern methodologies offer a range of approaches to achieve this, moving beyond traditional hypothesis-driven research.

Direct biochemical methods, such as affinity-based proteomics, could be employed. researchgate.netgriffith.edu.au This would involve synthesizing a version of this compound attached to a "bait" molecule, which can then be used to "pull down" its binding partners from cell lysates. griffith.edu.au Subsequent identification of these proteins by mass spectrometry would provide a direct map of the compound's interactome.

In parallel, functional genomic screening presents a powerful, unbiased approach. researchgate.net By exposing a library of genetically diverse cells (e.g., a panel of cancer cell lines or a collection of yeast deletion strains) to this compound, researchers can identify which genetic backgrounds confer sensitivity or resistance to the compound. researchgate.net This can point towards the cellular pathways, and by extension, the specific proteins that are modulated by the compound.

Computational inference offers a third, complementary strategy. researchgate.net By modeling the three-dimensional structure of this compound, it is possible to perform virtual screens against libraries of known protein structures to predict potential binding partners. nih.gov These in silico predictions can then be validated experimentally.

Table 1: Illustrative Target Identification Approaches for this compound

| Methodology | Principle | Potential Outcome |

| Affinity-Based Proteomics | A "baited" version of the compound is used to capture interacting proteins from cell extracts. | Direct identification of binding partners. |

| Functional Genomic Screening | Genetic variants conferring sensitivity or resistance to the compound are identified. | Elucidation of modulated cellular pathways. |

| Computational Inference | Virtual screening of the compound against protein structure databases. | Prediction of potential molecular targets. |

Development of Advanced Synthetic Routes and Industrial Scalability for Research Material

The availability of high-purity this compound in sufficient quantities is a prerequisite for extensive research. Therefore, the development of advanced, scalable, and cost-effective synthetic routes is a crucial area of future research.

Current methods for the synthesis of chiral amino acid derivatives often rely on multi-step processes that can be time-consuming and expensive. nih.govacs.orgrsc.org Future research will likely focus on developing more efficient and practical methods. This could involve the use of novel catalysts, such as chiral Ni(II) complexes, which have shown promise in the asymmetric synthesis of tailor-made amino acids. nih.gov Biocatalytic processes, using enzymes like leucine (B10760876) dehydrogenase, also offer a highly selective and environmentally friendly alternative for producing single enantiomers of amino acid derivatives. nih.govrsc.org

For industrial scalability, flow chemistry presents a promising avenue. researchgate.net This technology allows for the continuous production of chemical compounds with improved safety, efficiency, and control over reaction conditions. Late-stage C-H fluorination techniques, potentially adapted for a flow process, could also be explored for a more direct synthesis of fluorinated amino acids like this compound. researchgate.net

Table 2: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Approach | Advantages | Challenges |

| Chiral Ni(II) Complex Catalysis | High stereoselectivity, mild reaction conditions. | Catalyst cost and recycling. |

| Biocatalysis (Enzymatic Synthesis) | High enantioselectivity, environmentally friendly. | Enzyme stability and substrate scope. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization. |

| Late-Stage C-H Fluorination | Direct introduction of fluorine into existing molecules. | Control of regioselectivity and potential for side products. |

Integration of Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding experimental work. byu.edunih.govtandfonline.com For this compound, computational approaches can be applied at multiple stages of research.

Ab initio modeling and molecular dynamics simulations can be used to predict the three-dimensional structure of the compound and understand its conformational flexibility. byu.edunumberanalytics.com This is crucial for predicting how it will interact with potential protein targets. By calculating the binding energies and modes of interaction, computational models can help to prioritize which predicted targets are most likely to be biologically relevant. nih.gov

Furthermore, machine learning and deep learning algorithms are increasingly being used to predict the biological activities of small molecules. numberanalytics.com By training these models on large datasets of known drug-target interactions, it may be possible to predict the potential therapeutic applications of this compound.

Elucidating Unexplored Biological Roles and Mechanisms beyond Current Leucine Research

Leucine itself is a well-studied amino acid, known for its role in stimulating muscle protein synthesis via the mTOR signaling pathway. researchgate.net However, the introduction of the trifluoropropanoyl group could lead to novel biological activities that are distinct from those of natural leucine.

Future research should aim to investigate these unique biological roles. This could involve studying the effects of this compound on a wide range of cellular processes, including cell growth, proliferation, metabolism, and signaling. Given that other novel leucine derivatives, such as leucine ureido derivatives, have shown promise as anticancer agents, it would be pertinent to investigate the potential of this compound in this context. nih.govnih.gov

Potential as a Biochemical Probe or Research Tool

The unique properties of this compound could make it a valuable tool for biochemical research. Unnatural amino acids are increasingly being used as probes to study biological processes. upenn.edumdpi.com

For instance, if a fluorescent tag were to be incorporated into the structure of this compound, the resulting molecule could be used to visualize the localization and dynamics of its target proteins within living cells. nih.gov This would provide invaluable insights into the compound's mechanism of action.

Furthermore, the trifluoromethyl group itself can be used as a sensitive reporter for NMR spectroscopy. This could allow for detailed studies of the compound's binding to its target proteins, providing information about the binding site and the conformational changes that occur upon binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.